molecular formula C9H5FO3 B1321465 6-Fluorobenzofuran-2-carboxylic acid CAS No. 26018-66-6

6-Fluorobenzofuran-2-carboxylic acid

Cat. No. B1321465
CAS RN: 26018-66-6
M. Wt: 180.13 g/mol
InChI Key: GWBDBIRTRPIXJV-UHFFFAOYSA-N
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Description

6-Fluorobenzofuran-2-carboxylic acid is a chemical compound that serves as a core structure for various derivatives with potential biological activities. The presence of the fluorine atom on the benzofuran ring can significantly influence the physical and chemical properties of the molecule, as well as its reactivity. The compound's derivatives have been explored for their antimicrobial properties, as seen in the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, which showed potent inhibitory activity against various pathogenic strains .

Synthesis Analysis

The synthesis of derivatives of 6-fluorobenzofuran-2-carboxylic acid involves various chemical reactions. For instance, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides was achieved through the condensation of acid chlorides with 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole. Similarly, 6-fluoro-chroman-2-carboxamides were synthesized using nebulic acid chloride with different amines in the presence of triethylamine and dichloroethane . Another derivative, 2-fluoro-6-iodobenzoic acid, was synthesized from 2-amino-6-fluorobenzoic acid through a series of steps including carboxyl group protection, diazotization, iodosubstitution, and deprotection, which resulted in a high-purity product suitable for commercial scale production .

Molecular Structure Analysis

The molecular structure of 6-fluorobenzofuran-2-carboxylic acid derivatives is characterized by various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-hydrogen-nitrogen (CHN) analysis were used to characterize the synthesized compounds in the study of antimicrobial derivatives . The structure of 2-fluoro-6-iodobenzoic acid was confirmed by mass spectrometry (MS) and 1H NMR, ensuring the correct synthesis of the target compound .

Chemical Reactions Analysis

The chemical reactivity of 6-fluorobenzofuran-2-carboxylic acid derivatives is highlighted by their ability to undergo condensation reactions with various reagents. For example, the synthesis of antimicrobial agents involved the reaction of acid chlorides with a benzisoxazole derivative, indicating the reactivity of the carboxylic acid moiety . Additionally, the derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) analysis was achieved using a compound with a benzofuran moiety, demonstrating the versatility of the benzofuran ring in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluorobenzofuran-2-carboxylic acid derivatives are influenced by the presence of the fluorine atom and the benzofuran ring. The fluorine atom is known to affect the acidity of the carboxylic acid group and the overall electron distribution within the molecule. The derivatives synthesized in the studies showed varying degrees of antimicrobial activity, which can be attributed to their molecular structure and the presence of the fluorine atom . The high purity of the synthesized 2-fluoro-6-iodobenzoic acid, as well as its crystalline form, indicates the compound's stability and suitability for further applications .

Scientific Research Applications

Role in Dental Health

6-Fluorobenzofuran-2-carboxylic acid, though not explicitly mentioned, may be inferred to have potential relevance in dental health research, especially in the context of fluoride applications. For instance, research has demonstrated the efficacy of fluoride toothpaste in reducing decayed, missing, and filled primary tooth surfaces in populations at high risk of developing caries. The use of fluoride toothpaste has been statistically significant in caries control, with specific fluoride concentrations being more effective than others (Wright et al., 2014). Moreover, the systematic review of fluoride application for caries prevention underscores the importance of professionally applied and prescription-strength topical fluoride agents in caries prevention (Weyant et al., 2013).

Diagnostic and Therapeutic Uses in Oncology

The compound's potential utility in oncology can be inferred from the use of fluorinated compounds in diagnostic and therapeutic settings. For instance, fluorouracil, a related fluorinated compound, has been used in treating actinic keratosis, a condition that can develop into squamous cell carcinomas. Low-dose formulations have been found effective and well-tolerated, highlighting the potential of fluorinated compounds in oncological treatments (Herranz et al., 2016). Furthermore, intraoperative fluorescence-guided resection using fluorescent biomarkers, including fluorinated compounds, has demonstrated potential in maximizing the extent of high-grade glioma resection, indicating the compound's potential relevance in surgical oncology (Li et al., 2014).

Role in Drug Delivery Systems

The compound's relevance can also be deduced in the context of drug delivery systems. Zeolitic imidazolate frameworks (ZIFs), which have been studied as drug-carrying nanoplatforms, exhibit porous nature and pH-sensitive properties, allowing them to entrap and selectively release drugs, such as anticancer agents, in targeted areas like the acidic tumor microenvironment. This review highlights the potential of such frameworks, which may encapsulate or interact with compounds like 6-Fluorobenzofuran-2-carboxylic acid, in enhancing the specificity and efficacy of anticancer drugs (Hao et al., 2021).

Safety And Hazards

6-Fluorobenzofuran-2-carboxylic acid is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and washing thoroughly after handling .

properties

IUPAC Name

6-fluoro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBDBIRTRPIXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618756
Record name 6-Fluoro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzofuran-2-carboxylic acid

CAS RN

26018-66-6
Record name 6-Fluoro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-benzofuran-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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